1-(2-chlorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide
Description
1-(2-Chlorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide is a pyridinone derivative characterized by a 2-chlorobenzyl substituent at the N1 position and a pyridin-4-yl carboxamide group at the C3 position. The 2-chlorobenzyl moiety may influence lipophilicity and receptor binding, while the pyridin-4-yl group could enhance hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-oxo-N-pyridin-4-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-16-4-2-1-3-13(16)11-22-12-14(5-6-17(22)23)18(24)21-15-7-9-20-10-8-15/h1-10,12H,11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIHVXFTWVLFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a broad range of potential targets for this compound.
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways.
Biochemical Pathways
Similar compounds have been found to influence a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. This suggests that this compound could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects.
Biological Activity
1-(2-chlorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : CHClNO
- Molecular Weight : 300.75 g/mol
- CAS Number : 252059-18-0
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate pyridine derivatives with chlorobenzyl and carboxamide precursors. The synthesis typically involves refluxing in solvents like ethanol and using reagents such as potassium bicarbonate to facilitate the reaction .
Antimicrobial Activity
Research indicates that derivatives of dihydropyridines, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
Antitumor Effects
Case studies have demonstrated the compound's potential in inhibiting tumor growth. For instance, in a xenograft model of malignant pleural mesothelioma, it was shown to downregulate key oncogenic pathways such as ERK and CD44 expression. This suggests that the compound may interfere with tumor cell signaling pathways, leading to reduced proliferation and increased apoptosis of cancer cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : The compound has been reported to inhibit various kinases involved in cancer progression, thereby disrupting signaling pathways critical for cell survival and proliferation .
- Antioxidant Properties : It may also exhibit antioxidant activity by scavenging free radicals, which contributes to its overall therapeutic profile against oxidative stress-related diseases .
Table 1: Biological Activity Summary
Case Studies
- Antitumor Efficacy in Xenograft Models
- Antimicrobial Activity Assessment
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Key Observations:
- Substituent Effects on Lipophilicity : The 2-chlorobenzyl group in the target compound likely provides moderate lipophilicity compared to bulkier 3,4-dichlorobenzyl analogs (e.g., ), which may enhance membrane permeability but reduce solubility.
- Synthetic Challenges: Pyridinone derivatives with branched alkyl groups (e.g., ethyl, propyl in ) exhibit low yields (15–30%), suggesting that the target compound’s synthesis may require optimized conditions for scalability.
Pharmacokinetic and Solubility Considerations
- pKa and Solubility: The dimethylaminoethyl group in (pKa: 13.31) confers high basicity, enhancing water solubility. In contrast, the target compound’s pyridin-4-yl group (pKa ~1–2 for pyridine) may reduce solubility at physiological pH.
Q & A
Q. What are the established synthetic routes for 1-(2-chlorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide?
Synthesis typically involves multi-step protocols:
- Condensation : Reacting chlorobenzyl derivatives with pyridine precursors (e.g., pyridin-4-amine) under reflux conditions.
- Cyclization : Using catalysts like palladium or copper in solvents such as DMF or toluene to form the dihydropyridine core .
- Functionalization : Introducing the carboxamide group via nucleophilic acyl substitution.
- Optimization : Adjusting reaction time, temperature, and stoichiometry to improve yield (typically 15–30% in early stages) .
Q. Which spectroscopic methods are critical for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR (e.g., δH= 8.42–6.76 ppm for pyridine protons; δC= 164.72 ppm for carbonyl groups) to confirm substituent positions .
- X-ray Crystallography : Resolves molecular conformation, as seen in crystallographic reports of similar dihydropyridines (e.g., C–Cl bond length: 1.73 Å) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 384.75 for analogs) .
Q. How does the 2-chlorobenzyl substituent influence reactivity and biological activity?
- Steric Effects : The chloro group increases steric hindrance, slowing nucleophilic attacks at the pyridine ring .
- Electronic Effects : Electron-withdrawing Cl enhances electrophilicity of the carbonyl group, impacting binding to biological targets (e.g., enzyme active sites) .
- Comparative Studies : Analogues without the chloro group show reduced antimicrobial activity, suggesting its role in target interaction .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental NMR data be resolved?
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference .
- Coupling Constants : Analyze J-values (e.g., J = 6.8 Hz for pyridine protons) to distinguish between regioisomers .
- Density Functional Theory (DFT) : Compare computed vs. experimental shifts to identify misassignments .
Q. What strategies improve yield in multi-step syntheses of dihydropyridine carboxamides?
Q. How is crystallographic data analyzed to validate molecular conformation?
- ORTEP Diagrams : Visualize bond angles and torsional strain (e.g., dihedral angle < 5° for planar pyridine rings) .
- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., H-bonding between carbonyl and pyridin-4-yl groups) .
- CCDC Deposition : Compare with database entries (e.g., CCDC 1523964 for analogous structures) .
Data Contradiction Analysis
Example : Discrepancies in melting points (e.g., 261–263°C vs. 274–276°C for similar compounds) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
